3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 865285-75-2
VCID: VC5314101
Molecular Formula: C16H12ClN3O3
Molecular Weight: 329.74
* For research use only. Not for human or veterinary use.
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Description |
3-Chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound belonging to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug discovery for anticancer and antimicrobial activities. Synthesis of 3-Chloro-N-[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]benzamideThe synthesis of this compound typically involves a multi-step process, focusing on the formation of the oxadiazole ring and subsequent modifications to introduce the chlorobenzamide and methoxyphenyl groups. Techniques such as microwave-assisted synthesis can enhance efficiency by reducing reaction times while maintaining high yields. Synthesis Steps
Biological Activities and Potential ApplicationsOxadiazole derivatives, including 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, are being actively investigated for their roles in drug discovery. Their potential biological activities include:
Mechanism of ActionThe mechanism of action involves interaction with specific biological targets such as enzymes or receptors, potentially modulating enzymatic activity or signaling pathways. Chemical Reactions and Stability3-Chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The choice of reagents and solvents significantly influences the efficiency and yield of these reactions. Reaction Conditions
Solubility and Stability
Comparison Table
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CAS No. | 865285-75-2 | ||||||||||||
Product Name | 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | ||||||||||||
Molecular Formula | C16H12ClN3O3 | ||||||||||||
Molecular Weight | 329.74 | ||||||||||||
IUPAC Name | 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | ||||||||||||
Standard InChI | InChI=1S/C16H12ClN3O3/c1-22-13-8-3-2-7-12(13)15-19-20-16(23-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21) | ||||||||||||
Standard InChIKey | GZOJPLBADCQNRY-UHFFFAOYSA-N | ||||||||||||
SMILES | COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 4100204 | ||||||||||||
Last Modified | Aug 17 2023 |
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